molecular formula C10H13FO2 B2424938 (2S)-2-(2-Fluoro-4-methoxyphenyl)propan-1-ol CAS No. 2248187-66-6

(2S)-2-(2-Fluoro-4-methoxyphenyl)propan-1-ol

Cat. No. B2424938
CAS RN: 2248187-66-6
M. Wt: 184.21
InChI Key: FVDQTUMMUWXPFL-SSDOTTSWSA-N
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Description

(2S)-2-(2-Fluoro-4-methoxyphenyl)propan-1-ol, also known as FMPP, is a chemical compound that belongs to the family of phenethylamines. FMPP is a psychoactive substance that has been used recreationally due to its hallucinogenic effects. However, FMPP has also been studied extensively for its potential therapeutic applications in various fields, including medicine, pharmacology, and neuroscience.

Mechanism of Action

(2S)-2-(2-Fluoro-4-methoxyphenyl)propan-1-ol acts as a partial agonist of serotonin 5-HT2A receptors, which are involved in the regulation of mood, cognition, and perception. (2S)-2-(2-Fluoro-4-methoxyphenyl)propan-1-ol also acts as a dopamine reuptake inhibitor, which increases the levels of dopamine in the brain, leading to an increase in motivation and reward-seeking behavior.
Biochemical and Physiological Effects
(2S)-2-(2-Fluoro-4-methoxyphenyl)propan-1-ol has been shown to induce hallucinogenic effects, including altered perception, enhanced mood, and changes in thought processes. (2S)-2-(2-Fluoro-4-methoxyphenyl)propan-1-ol has also been shown to increase heart rate and blood pressure, which can lead to cardiovascular complications in some individuals.

Advantages and Limitations for Lab Experiments

(2S)-2-(2-Fluoro-4-methoxyphenyl)propan-1-ol has several advantages for lab experiments, including its high purity and potency, as well as its ability to selectively target serotonin and dopamine receptors. However, (2S)-2-(2-Fluoro-4-methoxyphenyl)propan-1-ol also has limitations, including its potential to induce hallucinogenic effects, which can interfere with experimental outcomes.

Future Directions

There are several future directions for (2S)-2-(2-Fluoro-4-methoxyphenyl)propan-1-ol research, including its potential therapeutic applications in the treatment of neurodegenerative diseases, its potential as a cognitive enhancer, and its potential to modulate serotonin and dopamine receptors for the treatment of mood disorders. Additionally, further research is needed to better understand the long-term effects of (2S)-2-(2-Fluoro-4-methoxyphenyl)propan-1-ol use and its potential for abuse.

Synthesis Methods

(2S)-2-(2-Fluoro-4-methoxyphenyl)propan-1-ol can be synthesized using different methods, including the reductive amination of 2-fluoro-4-methoxyphenylacetone with (S)-1-phenylethylamine. This method yields (2S)-2-(2-Fluoro-4-methoxyphenyl)propan-1-ol with high purity and yields.

Scientific Research Applications

(2S)-2-(2-Fluoro-4-methoxyphenyl)propan-1-ol has been studied for its potential therapeutic applications in various fields. In medicine, (2S)-2-(2-Fluoro-4-methoxyphenyl)propan-1-ol has been investigated for its potential use as an anti-inflammatory agent, as well as its potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's. In pharmacology, (2S)-2-(2-Fluoro-4-methoxyphenyl)propan-1-ol has been studied for its potential to modulate serotonin receptors, which are involved in the regulation of mood and behavior. In neuroscience, (2S)-2-(2-Fluoro-4-methoxyphenyl)propan-1-ol has been studied for its potential to enhance cognitive function and memory.

properties

IUPAC Name

(2S)-2-(2-fluoro-4-methoxyphenyl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FO2/c1-7(6-12)9-4-3-8(13-2)5-10(9)11/h3-5,7,12H,6H2,1-2H3/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVDQTUMMUWXPFL-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1=C(C=C(C=C1)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CO)C1=C(C=C(C=C1)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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